molecular formula C14H9FN2O B2552780 2-(3-Fluorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile CAS No. 1096975-24-4

2-(3-Fluorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile

Cat. No. B2552780
CAS RN: 1096975-24-4
M. Wt: 240.237
InChI Key: KFZBXSFHAQTRJF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multicomponent domino reactions, as described in the first paper. This method is used to create poly-functionalized nicotinonitriles with pyrene and/or fluorene moieties. The process includes a four-component condensation reaction using aromatic aldehydes and ammonium acetate in acetic acid, which is a metal-free condition that forms C–C and C–N bonds with excellent yield and short reaction times . Similarly, the synthesis of "2-(3-Fluorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile" could potentially be achieved through a tailored multicomponent reaction, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For instance, the third paper describes the use of 1H NMR, MS, and X-ray single crystal diffraction to confirm the structure of a novel pyridine derivative . These techniques could be applied to determine the molecular structure of "this compound" and ensure the correct formation of the compound.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of "this compound." However, the first paper discusses the photophysical properties of synthesized compounds, indicating that substituent effects on the pyridine moiety can significantly influence absorption and emission properties . This suggests that the compound may also exhibit interesting photophysical behavior, which could be explored in further studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are explored in the papers. For example, the first paper reports strong blue-green fluorescence emission for the synthesized nicotinonitrile derivatives . The fourth paper discusses the diverse metal-organic framework (MOF) structures, ferroelectric, and second-harmonic generation (SHG) properties of complexes constructed from 3-fluorophthalic acid and pyridyl ligands . These findings imply that "this compound" may also possess unique optical and electronic properties, which could be valuable in material science applications.

Scientific Research Applications

Multicomponent Domino Reaction Strategy

Research has developed a simplistic and highly effective protocol for synthesizing a new class of poly-functionalized innovative nicotinonitriles incorporating pyrene and/or fluorene moieties. This is achieved through the domino four-component condensation reaction, highlighting the synthesis's short reaction time, excellent yield, and easy experimental workup. These newly synthesized nicotinonitriles show strong blue-green fluorescence emission, suggesting applications in materials science due to their pronounced emission spectra (E. Hussein, N. El Guesmi, & Saleh A. Ahmed, 2019).

Fluorescent pH Sensor

A heteroatom-containing organic fluorophore, demonstrating intramolecular charge transfer (ICT) and aggregation-induced emission (AIE), has been designed. This fluorophore turns into a strong emitter in the aggregated state and works as a fluorescent pH sensor in both solution and solid state, indicating its potential for detecting acidic and basic organic vapors. The change in electron affinity upon protonation and deprotonation is key to its sensing processes (Zhiyong Yang et al., 2013).

Emissive Fluorophores via Palladium-Catalyzed Cascade Reactions

A study demonstrated the Pd(II)-catalyzed cascade reactions of 2-(cyanomethoxy)chalcones with arylboronic acids, enabling the rapid construction of benzofuro[2,3-c]pyridine skeletons. These transformations yield new classes of emissive fluorophores, underscoring the method's selectivity and efficiency in synthesizing potentially useful compounds for optoelectronic applications (Wenzhang Xiong et al., 2019).

Magnetized Graphene Oxide for Synthesis in Deep Eutectic Solvent

The use of magnetically separable graphene oxide anchored sulfonic acid nanoparticles has shown high catalytic activity for synthesizing complex organic compounds via microwave irradiation in a green solvent. This highlights an environmentally friendly approach to chemical synthesis with potential for reuse and reduced waste (Mo Zhang et al., 2016).

properties

IUPAC Name

2-(3-fluorophenyl)-3-oxo-3-pyridin-3-ylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O/c15-12-5-1-3-10(7-12)13(8-16)14(18)11-4-2-6-17-9-11/h1-7,9,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZBXSFHAQTRJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(C#N)C(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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